molecular formula C10H5BrN2S B8491996 5-Bromo-3-isothiocyanatoisoquinoline CAS No. 1192815-03-4

5-Bromo-3-isothiocyanatoisoquinoline

Cat. No.: B8491996
CAS No.: 1192815-03-4
M. Wt: 265.13 g/mol
InChI Key: ZRZKHMJBGSDIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-isothiocyanatoisoquinoline is a brominated isoquinoline derivative featuring a bromine atom at position 5 and an isothiocyanate (-NCS) group at position 3. The bromine substituent enhances electrophilic reactivity, while the isothiocyanate group enables nucleophilic reactions, particularly with amines, to form thiourea linkages. This compound is of interest in medicinal chemistry and materials science due to its dual functionalization, which facilitates conjugation and derivatization .

Properties

CAS No.

1192815-03-4

Molecular Formula

C10H5BrN2S

Molecular Weight

265.13 g/mol

IUPAC Name

5-bromo-3-isothiocyanatoisoquinoline

InChI

InChI=1S/C10H5BrN2S/c11-9-3-1-2-7-5-12-10(13-6-14)4-8(7)9/h1-5H

InChI Key

ZRZKHMJBGSDIMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)Br)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 5-Bromo-3-isothiocyanatoisoquinoline and analogous brominated isoquinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Applications/Reactivity
This compound Br (5), -NCS (3) C₁₀H₅BrN₂S Isothiocyanate Drug conjugation, bioconjugation
5-Bromo-8-nitroisoquinoline Br (5), -NO₂ (8) C₉H₅BrN₂O₂ Nitro Precursor for amines, electrophilic reactions
5-Bromo-8-chloroisoquinoline Br (5), -Cl (8) C₉H₅BrClN Chloro Cross-coupling reactions
5-Bromo-1-chloro-6-methylisoquinoline Br (5), -Cl (1), -CH₃ (6) C₁₀H₇BrClN Chloro, methyl Lipophilic drug design

Key Observations :

  • Position of Substituents: Bromine at position 5 is common across all compounds, likely due to favorable electronic effects during electrophilic substitution . The second substituent (e.g., -NCS, -NO₂, -Cl) dictates reactivity and applications.
  • Functional Group Reactivity: The isothiocyanate group (-NCS) in the target compound enables rapid thiourea bond formation with amines, making it valuable for bioconjugation . The nitro group (-NO₂) in 5-Bromo-8-nitroisoquinoline is strongly electron-withdrawing, enhancing electrophilic reactivity and serving as a precursor for reduced amine derivatives . Chloro substituents (e.g., in 5-Bromo-8-chloroisoquinoline) facilitate nucleophilic substitution or cross-coupling reactions .

Physical and Chemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

  • IR and NMR Profiles: 5-Bromoisoquinoline exhibits IR peaks at 1582 cm⁻¹ (C=C stretching) and 1H NMR signals at δ 9.37 (aromatic proton), consistent with brominated isoquinolines . The -NCS group would introduce distinct IR peaks near 2100 cm⁻¹ (N=C=S stretch).
  • Solubility: Nitro and chloro substituents increase polarity, enhancing solubility in polar solvents like DMSO. The methyl group in 5-Bromo-1-chloro-6-methylisoquinoline improves lipophilicity .

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